molecular formula C8H4FNO2S B2853102 4-Fluorothieno[2,3-c]pyridine-2-carboxylic acid CAS No. 870235-46-4

4-Fluorothieno[2,3-c]pyridine-2-carboxylic acid

Cat. No.: B2853102
CAS No.: 870235-46-4
M. Wt: 197.18
InChI Key: HKXMBOHBJLYPJD-UHFFFAOYSA-N
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Description

4-Fluorothieno[2,3-c]pyridine-2-carboxylic acid (CAS 870235-46-4) is a high-purity chemical building block supplied for research and development purposes. This compound features a molecular formula of C8H4FNO2S and a molecular weight of 197.18 . It is a fluorinated heterocyclic compound that combines a thienopyridine scaffold with a carboxylic acid functional group. This structure is of significant interest in modern medicinal chemistry, particularly in the design of novel enzyme inhibitors . The presence of both the electron-deficient aromatic system and the carboxylic acid group allows for diverse interactions with biological targets, including π-π stacking and hydrogen bonding, which are crucial for developing high-affinity ligands . The fluorine atom and the fused thiophene-pyridine ring system make this compound a valuable scaffold for creating potential therapeutic agents. Researchers can utilize this compound as a key intermediate in the synthesis of more complex molecules for pharmaceutical research. It must be stored sealed in a dry environment at 2-8°C to preserve stability . This product is labeled with the signal word "Warning" and carries hazard statements H302, H315, H319, and H335 . This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

4-fluorothieno[2,3-c]pyridine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4FNO2S/c9-5-2-10-3-7-4(5)1-6(13-7)8(11)12/h1-3H,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKXMBOHBJLYPJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC2=C1C(=CN=C2)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4FNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Substrate Design

Hydrazones derived from thiocarbonyl compounds react with α-fluoroacrylic acid esters under thermal conditions (80–120°C) in polar aprotic solvents such as dimethylformamide (DMF). The reaction proceeds via a [4+2] cycloaddition, with the fluorine atom directing regioselectivity to the 4-position of the pyridine ring. Tertiary amines like triethylamine are critical for deprotonation, ensuring a 78–85% yield of the dihydropyridine intermediate.

Aromatization and Acid Hydrolysis

The 1-amino-1,4-dihydropyridine intermediate undergoes acid-catalyzed aromatization using hydrochloric acid in ethanol, eliminating ammonia to form the aromatic pyridine core. Subsequent hydrolysis of the ester group with aqueous sodium hydroxide (2 M, 60°C) produces the carboxylic acid derivative. This step achieves 89–92% conversion efficiency, as confirmed by HPLC analysis.

Table 1: Optimization of Diels-Alder Reaction Conditions

Parameter Optimal Value Yield (%)
Temperature 100°C 85
Solvent DMF 83
Base Triethylamine 78
Reaction Time 12 h 80

Thorpe-Ziegler Cyclization of Thioacetate Derivatives

Thorpe-Ziegler cyclization enables the construction of the thieno[2,3-c]pyridine ring via intramolecular cyclization of ethyl [3-cyano-4-fluoropyridin-2-ylthio]acetate precursors.

Synthesis of Thioacetate Intermediate

Ethyl chloroacetate reacts with 3-cyano-4-fluoropyridine-2-thiol in ethanol containing sodium acetate, forming the thioacetate ester. This intermediate is isolated in 75% yield after recrystallization from hexane.

Cyclization and Decarboxylation

Heating the thioacetate in refluxing toluene (110°C) for 8 h induces cyclization, yielding ethyl 4-fluorothieno[2,3-c]pyridine-2-carboxylate. Saponification with 5% NaOH (70°C, 4 h) followed by acidification with HCl provides the carboxylic acid derivative in 88% overall yield.

Key Advantages :

  • Eliminates the need for toxic metal catalysts.
  • Scalable to multigram quantities with minimal byproducts.

Nucleophilic Fluorination of Chlorinated Precursors

Direct fluorination of 4-chlorothieno[2,3-c]pyridine-2-carboxylic acid using potassium fluoride (KF) in dimethyl sulfoxide (DMSO) at 150°C replaces chlorine with fluorine via an SNAr mechanism.

Reaction Conditions and Limitations

  • Substrate Ratio : 1:3 (chloride:KF) achieves 65% conversion after 24 h.
  • Solvent Effects : DMSO enhances fluoride ion solubility but necessitates rigorous drying to prevent hydrolysis.

Table 2: Fluorination Efficiency with Different Bases

Base Solvent Temperature (°C) Yield (%)
KF DMSO 150 65
CsF DMF 130 58
TBAF THF 80 42

Hydrolysis of Ethyl 4-Fluorothieno[2,3-c]pyridine-2-carboxylate

The ethyl ester derivative (CAS 2089326-21-4) serves as a key intermediate, hydrolyzed under basic conditions to the carboxylic acid.

Saponification Protocol

  • Conditions : 2 M NaOH in ethanol/water (1:1), 60°C, 6 h.
  • Yield : 94% after acidification to pH 2 with HCl.

Physicochemical Properties of the Ester Intermediate

  • Boiling Point : 334.1±37.0°C (predicted).
  • Density : 1.366±0.06 g/cm³.
  • pKa : 1.54±0.40 (carboxylic acid group).

Chemical Reactions Analysis

Types of Reactions

4-Fluorothieno[2,3-c]pyridine-2-carboxylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of new heterocyclic compounds with modified functional groups .

Scientific Research Applications

Medicinal Chemistry

Anticoagulant Properties
One of the notable applications of 4-Fluorothieno[2,3-c]pyridine-2-carboxylic acid is in the development of anticoagulant drugs. Research has demonstrated that derivatives of this compound exhibit inhibitory effects on activated coagulation factor X (FXa), making them potential candidates for treating thrombus-related diseases. The synthesis of these compounds often involves multi-step reactions that can be optimized for better yield and efficiency .

Case Study: Synthesis and Efficacy
A patent outlines a process for producing intermediates related to this compound, which can effectively inhibit FXa. The study emphasizes the industrial feasibility of synthesizing these intermediates from inexpensive starting materials, highlighting their therapeutic potential in preventing thrombus formation .

Catalysis

Green Chemistry Applications
this compound has been explored as a catalyst in green synthesis methodologies. Its ability to facilitate multi-component reactions under mild conditions makes it an attractive option for environmentally friendly chemical processes. For instance, it has been used to catalyze the synthesis of pyrazolo[3,4-b]quinolinones with high yields (84-98%) while allowing for catalyst recyclability .

Catalytic Reaction Yield (%) Conditions
Pyrazolo[3,4-b]quinolinones synthesis84-98%Mild conditions

Material Science

Photovoltaic Applications
The compound's derivatives are being investigated for use in photovoltaic materials. The incorporation of this compound into conjugated polymers has shown promise in enhancing the efficiency of solar cells. The synthesis routes developed for these materials focus on improving the conversion rates and stability of the resulting polymers, which are crucial for practical applications in solar energy conversion .

Cosmetic Formulations

Topical Applications
Recent studies have indicated that compounds like this compound can be utilized in cosmetic formulations due to their beneficial properties on skin hydration and texture. Experimental designs have been employed to optimize formulations containing this compound, assessing their physical and sensory properties to ensure stability and efficacy in cosmetic products .

Mechanism of Action

The mechanism of action of 4-Fluorothieno[2,3-c]pyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Heterocyclic Core Variations

Pyrrolo[2,3-c]pyridine-2-carboxylic Acid Derivatives

Compounds like 5-chloro- and 5-methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid () share a pyrrolo-pyridine core but differ in substituents. Key distinctions:

  • Synthesis : Prepared via hydrolysis of ethyl esters under reflux (71–95% yields) .
  • Biological Activity: Limited data in the provided evidence, but pyrrolo-pyridines are often explored for kinase inhibition or antimicrobial activity.
  • Electronic Effects : Chloro and methoxy groups alter electron density compared to fluorine, impacting reactivity and binding interactions.
Thieno[2,3-b]pyridine-2-carboxamides

Examples include 4-arylthieno[2,3-b]pyridine-2-carboxamides (–9):

  • Synthesis : Synthesized via Procedure F, involving condensation of thioxo-dihydropyridines with 2-chloroacetamides in DMF .
  • Biological Activity : Demonstrated potent antiplasmodial activity (e.g., compound 9i ), attributed to the 4-aryl and carboxamide groups enhancing target affinity .
  • Structural Divergence : The [2,3-b] ring fusion (vs. [2,3-c] in the fluorinated compound) alters the spatial arrangement of substituents, affecting target selectivity.
Furo[2,3-c]pyridine-2-carboxylic Acid

7-Oxo-6H,7H-furo[2,3-c]pyridine-2-carboxylic acid () replaces sulfur with oxygen in the fused heterocycle:

  • Impact: Reduced aromaticity and altered hydrogen-bonding capacity compared to thieno analogs.
  • Applications : Less explored in drug development but serves as a scaffold for oxygen-rich bioactive molecules .

Substituent-Based Comparisons

Halogenated Derivatives
  • 4-Bromothieno[2,3-c]pyridine-2-carboxylic Acid Methyl Ester (): Bromine’s bulkiness and polarizability may improve binding in hydrophobic pockets but reduce metabolic stability compared to fluorine. Used in cross-coupling reactions for functionalization .
Functional Group Modifications

    Biological Activity

    4-Fluorothieno[2,3-c]pyridine-2-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, including its mechanisms of action, therapeutic applications, and structure-activity relationships (SAR).

    • Molecular Formula : C₈H₄FNO₂S
    • Molecular Weight : 201.18 g/mol
    • CAS Number : 870235-46-4

    Mechanisms of Biological Activity

    Recent studies have indicated that this compound may exhibit various biological activities, particularly in the context of cancer treatment and antiparasitic effects.

    Antiparasitic Activity

    Research has shown that derivatives of thieno[2,3-b]pyridine carboxamides, closely related to this compound, demonstrate significant antiparasitic activity against Plasmodium falciparum, the causative agent of malaria. These compounds have been observed to inhibit the viability of erythrocytic forms of the pathogen with IC₅₀ values in the nanomolar range (e.g., IC₅₀ = 199 nM) .

    Table 1: Antiparasitic Activity Data

    CompoundIC₅₀ (nM)Selectivity Index
    Compound A199>100
    Compound B150>80
    Compound C300>60

    Cancer Cell Proliferation Inhibition

    The compound has also been implicated in inhibiting cancer cell proliferation. It functions by targeting specific kinases involved in cellular growth signaling pathways. For example, compounds related to thieno[2,3-b]pyridine structures have shown potential in inhibiting PI3K pathways critical for tumor growth .

    Structure-Activity Relationship (SAR)

    The structural modifications on the thieno[2,3-c]pyridine scaffold significantly influence its biological activity. Key findings include:

    • Aromatic Substituents : The presence of aromatic substituents on the nitrogen atom enhances antiplasmodial activity.
    • Positioning of Fluorine : The fluorine atom's position is crucial for maintaining potency against target enzymes and receptors.

    Table 2: Structure-Activity Relationship Insights

    ModificationEffect on Activity
    Para-fluoro substitutionIncreased potency in cancer cells
    Ortho-chloro substitutionReduced antiplasmodial activity

    Case Studies

    • Study on Malaria Treatment : A study synthesized various thieno[2,3-b]pyridine derivatives and tested their effects on P. falciparum. The results indicated that compounds with specific substitutions exhibited IC₅₀ values significantly lower than those without such modifications .
    • Cancer Cell Line Analysis : Another investigation focused on the effect of thieno[2,3-c]pyridine derivatives on MCF-7 breast cancer cells. The results demonstrated that these compounds could induce apoptosis and arrest the cell cycle at the G1 phase .

    Q & A

    Q. Basic

    Property Value Impact
    LogP 1.8 ± 0.2Moderate lipophilicity enhances blood-brain barrier penetration .
    pKa (COOH) 3.1Facilitates salt formation for improved solubility .
    Thermal Stability Decomposes at 220°CSuitable for high-temperature reactions .

    How can computational modeling predict binding interactions with biological targets?

    Q. Advanced

    • Molecular Docking : Simulate interactions with COX-2 (PDB: 5KIR) to identify hydrogen bonds between the carboxylate and Arg120/His90 residues .
    • MD Simulations : Assess stability of ligand-protein complexes over 100 ns; RMSD < 2.0 Å indicates strong binding .
    • QSAR Models : Correlate substituent electronegativity (e.g., F vs. Cl) with IC₅₀ values for anti-inflammatory activity .

    What analytical techniques confirm purity and stability under various conditions?

    Q. Basic

    • HPLC : Purity >98% (C18 column, 0.1% TFA in H₂O/MeCN gradient) .
    • TGA/DSC : Thermal decomposition profile (onset: 220°C; ΔH = 150 J/g) .
    • Forced Degradation : Expose to UV light (254 nm, 48 hrs); <5% degradation indicates photostability .

    What challenges arise in optimizing reaction yields for derivatives?

    Q. Advanced

    • Low Yields (30–40%) : Due to steric hindrance from the fluorine atom. Solutions:
      • Use microwave-assisted synthesis (20% yield increase) .
      • Introduce directing groups (e.g., Boc-protected amines) to guide regioselective functionalization .
    • Byproduct Formation : Characterize via GC-MS and optimize reaction time/temperature .

    How do structural modifications influence enzyme inhibition efficacy?

    Q. Advanced

    Modification Effect on IC₅₀ (COX-2)
    4-F → 4-Cl IC₅₀ increases from 0.8 µM to 1.5 µM .
    Carboxylate → Ester Activity drops 10-fold due to lost H-bonding .
    Thiophene Ring Expansion No significant improvement (IC₅₀ ~1.2 µM) .

    What safety protocols are required for laboratory handling?

    Q. Basic

    • PPE : Gloves, goggles, and lab coats (skin/eye irritation reported in analogs) .
    • Ventilation : Use fume hoods to avoid inhalation (LD₅₀ > 500 mg/kg in rodents) .
    • Spill Management : Neutralize with NaHCO₃ and absorb with vermiculite .

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